molecular formula C8H12N2O B7555900 N-(2-cyanopropyl)cyclopropanecarboxamide

N-(2-cyanopropyl)cyclopropanecarboxamide

Cat. No. B7555900
M. Wt: 152.19 g/mol
InChI Key: CCIYMUONTNOLNE-UHFFFAOYSA-N
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Description

N-(2-cyanopropyl)cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to increased GABA levels, resulting in sedative, anxiolytic, and anticonvulsant effects. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-(2-cyanopropyl)cyclopropanecarboxamide inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(2-cyanopropyl)cyclopropanecarboxamide increases the levels of GABA, which leads to sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(2-cyanopropyl)cyclopropanecarboxamide has been shown to increase brain GABA levels in animal models, leading to increased sedation, reduced anxiety, and anticonvulsant effects. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

N-(2-cyanopropyl)cyclopropanecarboxamide is a potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the effects of increased GABA levels in the brain. However, it is important to note that the sedative and anxiolytic effects of N-(2-cyanopropyl)cyclopropanecarboxamide may confound behavioral studies, and caution should be taken when interpreting results.

Future Directions

There are several potential future directions for research on N-(2-cyanopropyl)cyclopropanecarboxamide. One area of interest is its potential therapeutic applications in addiction, particularly in reducing drug-seeking behavior. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to fully understand the long-term effects of N-(2-cyanopropyl)cyclopropanecarboxamide on brain function and behavior. Overall, N-(2-cyanopropyl)cyclopropanecarboxamide has shown promising results in preclinical studies and clinical trials, and further research is needed to fully explore its potential therapeutic applications.

Synthesis Methods

N-(2-cyanopropyl)cyclopropanecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromo-2-cyclopropanecarboxylic acid with N-cyanopropylamine, followed by a series of reactions with various reagents to yield the final product.

Scientific Research Applications

N-(2-cyanopropyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. Preclinical studies have shown promising results in animal models of these diseases, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

N-(2-cyanopropyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(4-9)5-10-8(11)7-2-3-7/h6-7H,2-3,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIYMUONTNOLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanopropyl)cyclopropanecarboxamide

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